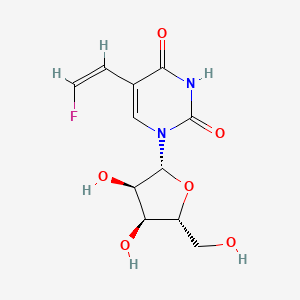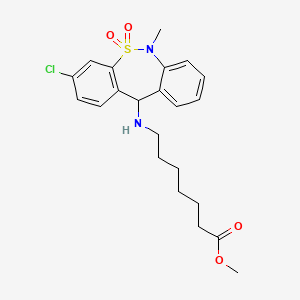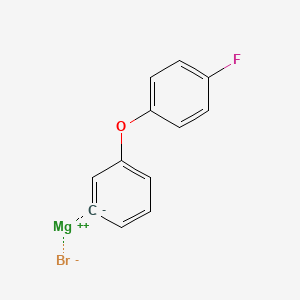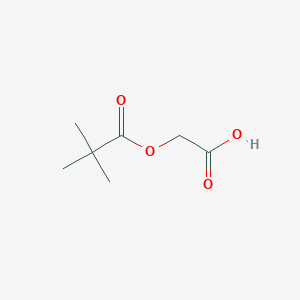
4-methyl-2-nitrocyclohexan-1-one,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-nitrocyclohexan-1-one, a mixture of diastereomers, is a chemical compound with a complex structure and unique properties. It is extensively used in scientific research due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-nitrocyclohexan-1-one typically involves the nitration of 4-methylcyclohexanone. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The mixture of diastereomers is obtained due to the presence of chiral centers in the molecule .
Industrial Production Methods
Industrial production of 4-methyl-2-nitrocyclohexan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure the desired yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-2-nitrocyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro acids.
Reduction: Amines.
Substitution: Various substituted cyclohexanones depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-methyl-2-nitrocyclohexan-1-one is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound is used to study biological processes and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties.
Industry: The compound is used in the development of innovative materials and chemical products.
Wirkmechanismus
The mechanism of action of 4-methyl-2-nitrocyclohexan-1-one involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and other proteins, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methylcyclohexanone: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-nitrocyclohexanone: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
4-methyl-2-nitrocyclohexan-1-one’s unique combination of a methyl and nitro group on the cyclohexanone ring makes it particularly valuable for specific research applications. Its mixture of diastereomers provides additional complexity, allowing for the study of stereochemical effects in chemical and biological processes .
Eigenschaften
Molekularformel |
C7H11NO3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
4-methyl-2-nitrocyclohexan-1-one |
InChI |
InChI=1S/C7H11NO3/c1-5-2-3-7(9)6(4-5)8(10)11/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
STBYITJJVAURNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=O)C(C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


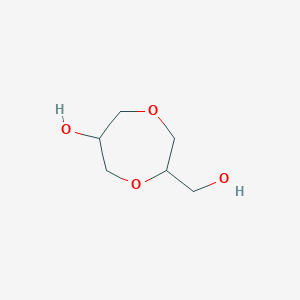
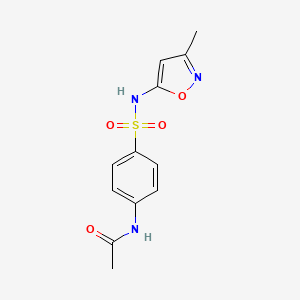
![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)
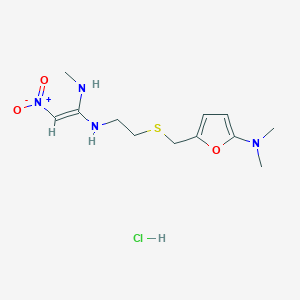

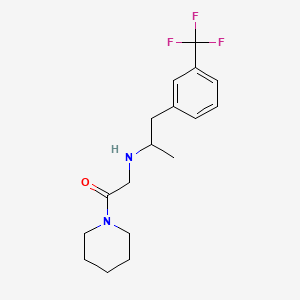
![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)
